molecular formula C13H11FN2O2S B2983147 (2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797892-82-0

(2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No. B2983147
CAS RN: 1797892-82-0
M. Wt: 278.3
InChI Key: JFXBSDFOCBFVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” is a chemical compound with the molecular formula C13H11FN2O2S and a molecular weight of 278.3. It is related to a class of compounds known as thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .

Scientific Research Applications

Synthesis and Characterization

The development of compounds related to (2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves complex synthetic pathways aimed at enhancing their chemical and physical properties for potential applications. For instance, the synthesis and screening of fluoro-substituted pyrazolyl benzoxazoles involved reacting 3-Formylchromone with 1-(4-(4-fluorophenyl)thiazol-2-yl)hydrazine to yield compounds with potential biological activity (Jadhav, Nikumbh, & Karale, 2015). Similarly, the synthesis, spectral characterization, DFT, and docking studies of thiazol-5-yl and thiophene-2-yl methanone derivatives highlight the importance of structural optimization and theoretical calculations in understanding the properties and reactivity of such compounds (Shahana & Yardily, 2020).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of these compounds are significant areas of research. For example, a study on the synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids demonstrates the potential of heteroatom-activated beta-lactam antibiotics against Gram-negative bacteria (Woulfe & Miller, 1985). Another research effort synthesized (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone and related compounds, exhibiting inhibitory effects on cancer cell lines, showcasing the anticancer potential of these molecules (Bhole & Bhusari, 2011).

Material Science Applications

The compounds also find applications in material science, such as the study on the crystal structure of (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, which contributes to the understanding of structural properties relevant to material science and pharmaceuticals (Nagaraju et al., 2018).

properties

IUPAC Name

(2-fluorophenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2S/c14-11-4-2-1-3-10(11)12(17)16-7-9(8-16)18-13-15-5-6-19-13/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXBSDFOCBFVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2F)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.